Bendamustine Desmethyl Impurity
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Description
Bendamustine Desmethyl Impurity is a useful research compound. Its molecular formula is C15H19Cl2N3O2 and its molecular weight is 344.24. The purity is usually > 95%.
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Mechanism of Action
Target of Action
Bendamustine Desmethyl Impurity, also known as Desmethyl Bendamustine Hydrochloride, is a derivative of Bendamustine, an antineoplastic nitrogen mustard agent . The primary targets of Bendamustine are DNA bases, which it covalently bonds to, causing intra- and inter-strand crosslinks .
Mode of Action
This compound, similar to Bendamustine, is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups . These groups covalently bond to DNA bases, causing intra- and inter-strand crosslinks . This interaction with DNA results in cell death .
Biochemical Pathways
It is known that the compound’s alkylating activity leads to extensive and durable dna damage, inhibiting dna replication and transcription .
Pharmacokinetics
Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity . The systemic exposure to bendamustine is comparable between adult and pediatric patients .
Result of Action
The result of the action of this compound is cell death, caused by the intra- and inter-strand crosslinks between DNA bases . This leads to the inhibition of DNA replication and transcription, disrupting the cell cycle and leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Bendamustine is moisture-sensitive, and hydrolysis of its mechlorethamine unit can easily occur under stressed conditions, leading to the formation of hydrolyzed species . Furthermore, the minor involvement of CYP1A2 in Bendamustine elimination suggests a low likelihood of drug–drug interactions with CYP1A2 inhibitors .
Properties
IUPAC Name |
4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQLSSMJKCGLSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.